4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRWUKLIIBDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the introduction of a benzonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The 4-fluorobenzoyl group in the target compound offers moderate electron withdrawal compared to the stronger -CF3 group in 5d, which may reduce metabolic degradation but increase steric hindrance .
- Biological Activity: Quinoline derivatives (e.g., 5d, 5e) exhibit enhanced antibacterial activity against Staphylococcus aureus due to the planar quinoline core, whereas oxazole derivatives (e.g., compound in ) show improved CNS penetration owing to reduced polarity .
Modifications on the Piperazine Ring
Variations in piperazine substituents significantly alter physicochemical properties:
Key Observations :
- Hydrophilicity : The 2-hydroxyethyl group in increases water solubility compared to the target compound’s fluorobenzoyl group, which is more lipophilic .
Core Structure Variations
Replacing the benzonitrile core with other aromatic systems impacts activity:
Key Observations :
- Triazine Derivatives : Compound 5k demonstrates high melting points (283–284°C) due to rigid triazine-quinazoline stacking, contrasting with the target compound’s lower thermal stability .
- Benzimidazole Hybrids : The extended aromatic system in enhances intercalation with DNA/RNA, a property absent in the target compound .
Functional Group Comparisons
Key Observations :
- Stereoelectronic Effects: Methoxypyrazine in introduces hydrogen-bonding capacity, while the phenoxypropanoyl group in enhances π-π stacking interactions .
Biological Activity
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (CAS No. 478046-83-2) is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a piperazine ring substituted with a fluorobenzoyl group and a benzonitrile moiety, which contribute to its interaction with various biological targets.
- Molecular Formula : C18H16FN3O
- Molecular Weight : 305.34 g/mol
- Structural Features : The compound includes a piperazine ring, a fluorobenzoyl group, and a benzonitrile moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its role as a competitive inhibitor of tyrosinase (TYR) , the enzyme responsible for melanin biosynthesis. This inhibition is significant for therapeutic strategies aimed at treating hyperpigmentation disorders. The fluorobenzoyl and piperazine components are critical for binding to the active site of TYR, leading to reduced enzyme activity and subsequent effects on melanogenesis .
Tyrosinase Inhibition
Recent studies have highlighted the compound's efficacy as a tyrosinase inhibitor:
- IC50 Values : The compound exhibits an IC50 value of approximately 0.18 μM against Agaricus bisporus tyrosinase, making it significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
- Antimelanogenic Effects : In vitro assays demonstrated that this compound effectively reduces melanin production in B16F10 melanoma cells without cytotoxicity, indicating its potential as a safe therapeutic agent for skin conditions related to hyperpigmentation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the piperazine moiety can enhance inhibitory activity against TYR. For instance, compounds derived from the 4-fluorobenzylpiperazine scaffold have shown promising results in terms of potency and selectivity .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:
- Study on Derivatives : A study evaluated various derivatives, revealing that modifications could lead to enhanced inhibitory effects on TYR activity. Compounds with additional aromatic rings or specific substituents exhibited varied levels of inhibition, emphasizing the importance of molecular design in drug development .
- In Vivo Studies : While most current research is focused on in vitro evaluations, future studies are needed to assess the in vivo efficacy and safety profiles of these compounds in animal models.
Summary of Findings
Q & A
Advanced Research Question
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors containing fluorobenzoyl-piperazine motifs .
- Cell viability assays : Use glioblastoma (U87) or breast cancer (MCF-7) cell lines, with IC determination via MTT assays .
- Neuronal models : Primary cortical neurons or SH-SY5Y cells to assess neuroprotective effects against oxidative stress .
Which computational chemistry approaches effectively predict the binding affinity of this compound to target proteins?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding mode fidelity .
- QSAR modeling : Corlate substituent effects (e.g., fluorine position) with inhibitory activity using descriptors like logP and polar surface area .
How do structural modifications to the piperazine or fluorobenzoyl moieties affect pharmacokinetic properties?
Advanced Research Question
- Piperazine substitution : Adding methyl groups improves metabolic stability but reduces solubility (e.g., logP increases by 0.5 units) .
- Fluorine position : Para-fluorine enhances target affinity via halogen bonding, while meta-fluorine may improve blood-brain barrier penetration .
- Nitrile group replacement : Replacing benzonitrile with carboxylic acid improves aqueous solubility but reduces cell permeability .
What strategies mitigate solubility challenges during preclinical formulation?
Basic Research Question
- Co-solvent systems : Use PEG-400/ethanol (70:30 v/v) to achieve >5 mg/mL solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
- Prodrug design : Convert nitrile to a phosphate ester for improved aqueous solubility, with enzymatic reconversion in vivo .
How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance issues .
- Metabolite identification : Use hepatic microsomes to detect CYP450-mediated degradation (e.g., piperazine ring oxidation) .
- Tissue distribution studies : Radiolabel the compound (e.g., -isotope) to track accumulation in target organs .
What analytical techniques are critical for assessing compound stability under storage conditions?
Basic Research Question
- HPLC purity monitoring : Detect degradation products (e.g., hydrolyzed nitrile to amide) under accelerated conditions (40°C/75% RH) .
- Mass spectrometry : Identify oxidation byproducts (e.g., +16 Da peaks from piperazine hydroxylation) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>180°C indicates room-temperature stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
